molecular formula C8H10N2O3 B12441715 (2-Methoxy-4-nitrophenyl)methanamine

(2-Methoxy-4-nitrophenyl)methanamine

Cat. No.: B12441715
M. Wt: 182.18 g/mol
InChI Key: LKRASRBXOKPNED-UHFFFAOYSA-N
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Description

“(2-Methoxy-4-nitrophenyl)methanamine” is a nitro-substituted aromatic amine with a methoxy group at the 2-position and a nitrophenyl group at the 4-position of the benzene ring. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

(2-methoxy-4-nitrophenyl)methanamine

InChI

InChI=1S/C8H10N2O3/c1-13-8-4-7(10(11)12)3-2-6(8)5-9/h2-4H,5,9H2,1H3

InChI Key

LKRASRBXOKPNED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4-nitrophenyl)methanamine typically involves the nitration of 2-methoxyaniline followed by a reduction process. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the aromatic ring. The resulting 2-methoxy-4-nitroaniline is then subjected to a reduction reaction using reagents such as iron powder and hydrochloric acid to yield (2-Methoxy-4-nitrophenyl)methanamine .

Industrial Production Methods

In an industrial setting, the production of (2-Methoxy-4-nitrophenyl)methanamine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4-nitrophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as iron powder, tin(II) chloride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, hydroxylamines, and various substituted aniline derivatives .

Scientific Research Applications

(2-Methoxy-4-nitrophenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methoxy-4-nitrophenyl)methanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

(a) (2,4,6-Trimethoxyphenyl)methanamine

  • Structural Differences : Contains three methoxy groups (positions 2, 4, 6) instead of one methoxy and one nitro group.
  • Electronics : The electron-rich aromatic ring due to multiple methoxy substituents contrasts sharply with the electron-deficient nature of (2-Methoxy-4-nitrophenyl)methanamine.
  • Safety : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation), indicating higher toxicity compared to nitro-substituted analogs .

(b) [2-(2-Methoxy-4-nitrophenoxy)ethyl]amine hydrochloride

  • Functional Groups: Features an ethylamine linker and a phenoxy group, enhancing hydrophilicity.
  • Applications : Used in experimental phasing of macromolecules due to its stability in high-resolution crystallography .
  • Synthesis: Derived from 2-methoxy-4-nitrophenol via etherification, followed by hydrochlorination .

(c) (2-Methoxy-4-Nitrophenyl)Methanediol Diacetate

  • Key Differences : Replaces the methanamine group with a diacetate ester, significantly altering solubility (likely more lipophilic).
  • Thermal Stability : Melting point data unavailable, but analogous nitro compounds (e.g., 2-Methoxy-4-nitrophenyl isothiocyanate) exhibit high thermal stability (m.p. 106–109°C) due to strong intramolecular interactions .

Physicochemical Properties

Compound Molecular Weight Solubility Melting Point (°C) Hazard Profile
(2-Methoxy-4-nitrophenyl)methanamine 198.17 (est.) Moderate in DMSO* Not reported Likely H315, H319†
(2,4,6-Trimethoxyphenyl)methanamine 197.23 Low in water Not reported H302, H315, H335
2-Methoxy-4-nitrophenyl isothiocyanate 210.21 Insoluble in water 106–109 Corrosive (skin/eyes)
[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine 195.26 Soluble in ethanol Not reported Limited data

*Inferred from methanamine derivatives (e.g., methylamine: highly water-soluble ). †Predicted based on structural analogs .

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